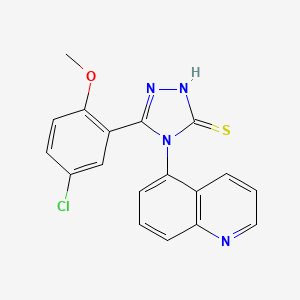

5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

5-(5-Chlor-2-methoxyphenyl)-4-(chinolin-5-yl)-4H-1,2,4-triazol-3-thiol ist eine synthetische organische Verbindung, die zur Klasse der Triazolderivate gehört.

Eigenschaften

Molekularformel |

C18H13ClN4OS |

|---|---|

Molekulargewicht |

368.8 g/mol |

IUPAC-Name |

3-(5-chloro-2-methoxyphenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H13ClN4OS/c1-24-16-8-7-11(19)10-13(16)17-21-22-18(25)23(17)15-6-2-5-14-12(15)4-3-9-20-14/h2-10H,1H3,(H,22,25) |

InChI-Schlüssel |

NBEFIANIABDDNC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2C3=CC=CC4=C3C=CC=N4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(5-Chlor-2-methoxyphenyl)-4-(chinolin-5-yl)-4H-1,2,4-triazol-3-thiol umfasst typischerweise die folgenden Schritte:

Bildung des Triazolrings: Dies kann durch die Cyclisierung geeigneter Hydrazinderivate mit Schwefelkohlenstoff oder anderen geeigneten Reagenzien erreicht werden.

Einführung der Chinolin-Einheit: Dieser Schritt beinhaltet die Kupplung des Triazol-Zwischenprodukts mit einem Chinolinderivat, häufig unter Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen.

Substitutionsreaktionen: Die endgültige Verbindung wird durch Einführung der 5-Chlor-2-methoxyphenyl-Gruppe durch nucleophile Substitutionsreaktionen erhalten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für solche Verbindungen umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(5-Chlor-2-methoxyphenyl)-4-(chinolin-5-yl)-4H-1,2,4-triazol-3-thiol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thiolgruppe kann zu Disulfiden oder Sulfonsäuren oxidiert werden.

Reduktion: Die Nitrogruppe (falls vorhanden) kann zu einem Amin reduziert werden.

Substitution: Halogenatome können durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nucleophile: Amine, Alkohole, Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation der Thiolgruppe beispielsweise zu Disulfiden führen, während die nucleophile Substitution verschiedene funktionelle Gruppen einführen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-(5-Chlor-2-methoxyphenyl)-4-(chinolin-5-yl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA. Der Triazolring und die Chinolin-Einheit sind wichtige strukturelle Merkmale, die diese Interaktionen ermöglichen. Die Verbindung kann die Enzymaktivität hemmen, zelluläre Prozesse stören oder die Apoptose in Krebszellen induzieren.

Wirkmechanismus

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The triazole ring and quinoline moiety are key structural features that enable these interactions. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-(2-Chlorphenyl)-4-(chinolin-5-yl)-4H-1,2,4-triazol-3-thiol

- 5-(4-Methoxyphenyl)-4-(chinolin-5-yl)-4H-1,2,4-triazol-3-thiol

- 5-(5-Brom-2-methoxyphenyl)-4-(chinolin-5-yl)-4H-1,2,4-triazol-3-thiol

Einzigartigkeit

Die Einzigartigkeit von 5-(5-Chlor-2-methoxyphenyl)-4-(chinolin-5-yl)-4H-1,2,4-triazol-3-thiol liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen kann. Das Vorhandensein der 5-Chlor-2-methoxyphenyl-Gruppe kann die Bindungsaffinität zu bestimmten Zielstrukturen erhöhen oder ihre pharmakokinetischen Eigenschaften verbessern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.